Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16261763
InChI: InChI=1S/C18H15FN2O2/c1-2-23-18(22)12-3-6-14(7-4-12)21-17-9-10-20-16-8-5-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H15FN2O2
Molecular Weight: 310.3 g/mol

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate

CAS No.:

Cat. No.: VC16261763

Molecular Formula: C18H15FN2O2

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate -

Specification

Molecular Formula C18H15FN2O2
Molecular Weight 310.3 g/mol
IUPAC Name ethyl 4-[(6-fluoroquinolin-4-yl)amino]benzoate
Standard InChI InChI=1S/C18H15FN2O2/c1-2-23-18(22)12-3-6-14(7-4-12)21-17-9-10-20-16-8-5-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21)
Standard InChI Key IDNRGDVXNJFUJR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate features a fluoroquinoline core fused with a benzoate moiety via an amino linker. The quinoline ring system is substituted with a fluorine atom at the 6-position, while the benzoate group is esterified with an ethyl group. The planar quinoline nucleus facilitates intercalation into biological macromolecules, a property critical for its antibacterial activity.

The compound’s IUPAC name, ethyl 4-[(6-fluoroquinolin-4-yl)amino]benzoate, reflects its substituents and connectivity. Key structural identifiers include:

  • Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F

  • InChI Key: IDNRGDVXNJFUJR-UHFFFAOYSA-N

These identifiers underscore the molecule’s planar geometry and electronic distribution, which influence its reactivity and interactions with biological targets.

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValue
Molecular FormulaC18H15FN2O2\text{C}_{18}\text{H}_{15}\text{FN}_{2}\text{O}_{2}
Molecular Weight310.3 g/mol
SolubilityModerate in polar solvents
Melting PointNot reported
Boiling PointNot reported

Data on solubility and stability remain limited, highlighting a gap in current research. The ethyl ester group enhances lipophilicity, potentially improving membrane permeability—a desirable trait for antimicrobial agents.

Synthesis and Optimization

Synthetic Pathways

The synthesis of Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate typically involves multi-step reactions:

  • Formation of the Fluoroquinoline Core:
    Cyclization of 2-fluoroaniline derivatives with ethyl acetoacetate under acidic conditions yields the 6-fluoroquinoline intermediate.

  • Coupling with Aminobenzoate:
    The quinoline intermediate undergoes nucleophilic substitution with ethyl 4-aminobenzoate. This step often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

  • Purification:
    Chromatographic techniques ensure high purity, critical for pharmacological applications.

Industrial-Scale Production Challenges

Scaling production requires optimizing reaction conditions (e.g., temperature, catalyst loading) to maximize yield. Continuous flow reactors and automated platforms are proposed to enhance reproducibility.

Biological Activity and Mechanism of Action

Antibacterial Mechanism

Like fluoroquinolone antibiotics, Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . By stabilizing the enzyme-DNA complex, it induces double-strand breaks, leading to bacterial cell death.

Comparative Analysis with Fluoroquinolones

CompoundTarget EnzymesStructural Uniqueness
Ethyl 4-((6-FQ)AB*DNA gyraseEthyl ester enhances lipophilicity
CiprofloxacinDNA gyrase, Topo IVCyclopropyl group at N1
NorfloxacinDNA gyraseEthyl group at C7

*FQAB: Fluoroquinolin-4-ylamino benzoate

The ethyl ester moiety in Ethyl 4-((6-FQ)AB may improve bioavailability compared to traditional fluoroquinolones .

Future Research Directions

  • Synthetic Optimization:
    Develop greener catalysts and solvent-free conditions to improve sustainability.

  • Biological Screening:
    Evaluate efficacy against drug-resistant strains (e.g., MRSA, ESBL-producing E. coli).

  • Pharmacokinetic Studies: Assess absorption, distribution, and metabolism to guide formulation development.

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